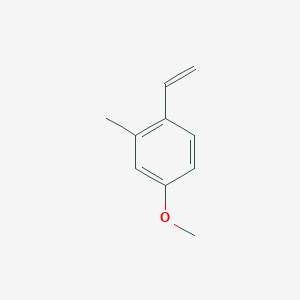

1-Ethenyl-4-methoxy-2-methylbenzene

Übersicht

Beschreibung

1-Ethenyl-4-methoxy-2-methylbenzene is an aromatic acetylene derivative . Its reaction with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) has been reported to afford cycloadducts . It may be used in the preparation of 5-chloro-3-[(4-methoxy-2-methylphenyl)ethynyl]pyridin-2-amine .

Molecular Structure Analysis

The molecular formula of this compound is C10H10O . The molecular weight is 146.19 g/mol . The InChI string is InChI=1S/C10H10O/c1-4-9-5-6-10(11-3)7-8(9)2/h1,5-7H,2-3H3 .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 146.19 g/mol , a topological polar surface area of 9.2 Ų , and a complexity of 165 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Hydrogen Bonds and Interactions in Crystal Structures : EMMB derivatives form intricate networks of hydrogen bonds and interactions in their crystal structures. For example, E,E-1,4-Bis[2-(2,4,6-trimethoxyphenyl)ethenyl]-2,3,5,6-tetramethoxybenzene, a related compound, shows a complex packing consisting of CH···n(O) hydrogen bonds and −OCH3−π interactions, which are critical in determining the crystal packing of methoxy-substituted distyrylbenzenes (Velde, Geise, & Blockhuys, 2006).

Volatile Compounds in Grains : Methoxybenzene compounds, which include EMMB and its derivatives, have been identified in various grain samples. These compounds are often associated with off-odors in grains such as corn, sorghum, soybean, and wheat. Their presence is linked to odors resulting from factors like insect activity and microbial growth (Seitz & Ram, 2000).

Electrochemical Reduction in Environmental Chemistry : The electrochemical reduction of compounds similar to EMMB, such as methoxychlor, has been studied for environmental applications. This research is relevant in understanding the breakdown and removal of environmental pollutants (McGuire & Peters, 2016).

Methanol-to-Olefins Conversion : In the field of industrial chemistry, particularly in the conversion of methanol to olefins, methylbenzene compounds, which include EMMB, play a crucial role. These compounds form a hydrocarbon pool during the reaction, influencing the production of ethene and propene, key components in the petrochemical industry (Wang et al., 2015).

Photochemical and Electrochemical Studies : EMMB and its derivatives have been explored in photochemical and electrochemical studies, particularly in understanding isomerization processes. These studies are significant in the field of organic chemistry, contributing to our understanding of chemical reactions under different conditions (Waskiewicz et al., 2008).

Synthesis of Charge Transfer Materials : EMMB derivatives have been synthesized for use in charge transfer materials. These materials have potential applications in electronics and photonics due to their unique electrical properties (Li-bin, 2006).

Stilbenes in Medicinal Chemistry : EMMB derivatives have been found in stilbenes isolated from certain plants. These compounds have potential applications in medicinal chemistry, such as anti-staphylococcal properties (Ma, Li, Li, & Wang, 2002).

Gas-Phase Reactions in Atmospheric Chemistry : Studies have examined the gas-phase reactions of methoxylated aromatic compounds, including EMMB, with hydroxyl radicals and chlorine atoms. This research is important in understanding atmospheric chemistry and the environmental fate of these compounds (Lauraguais et al., 2015).

Safety and Hazards

Wirkmechanismus

Mode of Action

It is known to be an aromatic acetylene derivative . Its interaction with its targets and the resulting changes are subject to further investigation.

Biochemical Pathways

It’s known that aromatic acetylene derivatives can participate in various chemical reactions, such as cycloadditions .

Pharmacokinetics

The compound is a solid at room temperature, with a melting point of 30-34 °C . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

It has been reported that the compound can react with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) to afford cycloadducts .

Eigenschaften

IUPAC Name |

1-ethenyl-4-methoxy-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-4-9-5-6-10(11-3)7-8(9)2/h4-7H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEISXXKFNHMJKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619332 | |

| Record name | 1-Ethenyl-4-methoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22572-29-8 | |

| Record name | 1-Ethenyl-4-methoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-benzyl-4-[(2-ethoxy-2-oxoethyl)amino]-2,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3049853.png)

![7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane;2,2,2-trifluoroacetic acid](/img/structure/B3049854.png)

![Benzene, [(3-butynyloxy)methyl]-](/img/structure/B3049857.png)

![Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3049865.png)